molecular formula C17H16N2O5 B5741441 3-nitrobenzyl N-(phenylacetyl)glycinate

3-nitrobenzyl N-(phenylacetyl)glycinate

Cat. No. B5741441
M. Wt: 328.32 g/mol
InChI Key: TXUXYDLFRZWPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitrobenzyl N-(phenylacetyl)glycinate, commonly known as NBPG, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This molecule belongs to the class of photoactivatable compounds, which can be activated by light to release biologically active molecules.

Scientific Research Applications

NBPG has been widely used in scientific research as a photoactivatable molecule. When exposed to light of a specific wavelength, NBPG releases glycine, which can then interact with biological molecules. This property makes NBPG a valuable tool for studying biological processes with high temporal and spatial resolution.

Mechanism of Action

The mechanism of action of NBPG involves the release of glycine upon exposure to light. The released glycine can then interact with biological molecules such as receptors or enzymes. This interaction can lead to changes in cellular signaling pathways, which can be studied using various techniques such as electrophysiology or imaging.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NBPG depend on the specific biological system being studied. However, some general effects of NBPG include changes in cellular signaling pathways, alterations in membrane potential, and modulation of synaptic transmission. These effects can be studied using various techniques such as patch-clamp electrophysiology or calcium imaging.

Advantages and Limitations for Lab Experiments

One advantage of using NBPG in lab experiments is its ability to provide high temporal and spatial resolution. This allows for the study of biological processes with high precision. Additionally, NBPG can be used in a variety of biological systems, including neurons and other cells. However, one limitation of NBPG is its potential toxicity, which can affect the viability of cells or tissues being studied. Additionally, the use of NBPG requires specialized equipment and expertise, which can limit its accessibility to some researchers.

Future Directions

There are several future directions for research involving NBPG. One direction is the development of more efficient synthesis methods for NBPG, which can increase its accessibility to researchers. Additionally, there is potential for the development of new photoactivatable compounds with different chemical properties or release mechanisms. Finally, the use of NBPG in combination with other techniques such as optogenetics or chemogenetics can provide new insights into biological processes.

Synthesis Methods

The synthesis of NBPG involves the condensation of 3-nitrobenzyl chloride with N-(phenylacetyl)glycine in the presence of a base such as triethylamine. The resulting product is a white powder that can be purified by recrystallization. The chemical structure of NBPG is shown in Figure 1.

properties

IUPAC Name

(3-nitrophenyl)methyl 2-[(2-phenylacetyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c20-16(10-13-5-2-1-3-6-13)18-11-17(21)24-12-14-7-4-8-15(9-14)19(22)23/h1-9H,10-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUXYDLFRZWPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)OCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49723770
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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